molecular formula C8H7Cl2NO2 B8522804 2,5-Dichloro-4-ethyl-1-nitrobenzene

2,5-Dichloro-4-ethyl-1-nitrobenzene

Cat. No.: B8522804
M. Wt: 220.05 g/mol
InChI Key: UKKPUHZRGLNAMS-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethyl-1-nitrobenzene (CAS: 1481-68-1) is a substituted nitrobenzene derivative featuring a nitro group (-NO₂) at position 1, chlorine atoms at positions 2 and 5, and an ethyl (-C₂H₅) substituent at position 4. This compound belongs to a class of halogenated nitroaromatics, which are widely used as intermediates in organic synthesis, agrochemicals, and pharmaceuticals. Its molecular formula is C₈H₇Cl₂NO₂, with a molecular weight of 220.06 g/mol.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

1,4-dichloro-2-ethyl-5-nitrobenzene

InChI

InChI=1S/C8H7Cl2NO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3

InChI Key

UKKPUHZRGLNAMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The following table summarizes critical structural and computational properties of 2,5-Dichloro-4-ethyl-1-nitrobenzene and its closest analogs:

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) LogP (Predicted)
This compound 1481-68-1 C₈H₇Cl₂NO₂ 1-NO₂; 2,5-Cl; 4-C₂H₅ 220.06 ~2.9
1-Chloro-2,4-difluoro-3-nitrobenzene 1151767-58-6 C₆H₂ClF₂NO₂ 1-Cl; 2,4-F; 3-NO₂ 193.54 ~2.7
1,3-Dichloro-2,4-difluoro-5-nitrobenzene 15952-70-2 C₆HCl₂F₂NO₂ 1,3-Cl; 2,4-F; 5-NO₂ 228.98 ~3.1
Methyl 2,5-dichloro-4-nitrobenzoate 63105-61-3 C₈H₅Cl₂NO₄ 1-COOCH₃; 2,5-Cl; 4-NO₂ 250.03 2.9

Key Observations :

  • Substituent Effects : The ethyl group in this compound introduces steric bulk and electron-donating inductive effects, contrasting with the electron-withdrawing fluorine or ester groups in analogs .
  • LogP Trends : Lipophilicity remains comparable (~2.7–3.1) across analogs due to dominant contributions from halogen and nitro groups.
  • Reactivity : The ester group in Methyl 2,5-dichloro-4-nitrobenzoate (CAS 63105-61-3) enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to the ethyl-substituted compound .

Physicochemical and Functional Comparisons

Solubility and Stability :
  • This compound: Limited water solubility (<1 mg/mL) but stable under ambient conditions due to the absence of hydrolyzable groups.
  • Fluorinated Analogs (e.g., 1151767-58-6): Higher polarity from fluorine substituents improves solubility in polar aprotic solvents (e.g., DMSO) but reduces thermal stability .
  • Methyl 2,5-dichloro-4-nitrobenzoate : The ester group increases solubility in organic solvents (e.g., dichloromethane) but introduces susceptibility to hydrolysis under acidic/basic conditions .

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